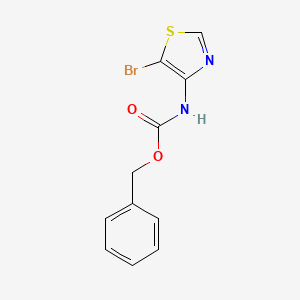

Benzyl (5-bromothiazol-4-yl)carbamate

説明

Structure

3D Structure

特性

分子式 |

C11H9BrN2O2S |

|---|---|

分子量 |

313.17 g/mol |

IUPAC名 |

benzyl N-(5-bromo-1,3-thiazol-4-yl)carbamate |

InChI |

InChI=1S/C11H9BrN2O2S/c12-9-10(13-7-17-9)14-11(15)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |

InChIキー |

RLBZTDSXXYRNPP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(SC=N2)Br |

製品の起源 |

United States |

Chemical structure and properties of benzyl (5-bromothiazol-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyl (5-bromothiazol-4-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and expected analytical characterization. Furthermore, it explores the potential applications of this molecule as a versatile building block in the synthesis of more complex bioactive molecules and outlines essential safety and handling procedures. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

Benzyl (5-bromothiazol-4-yl)carbamate is a carbamate derivative of 5-bromo-4-aminothiazole. The core structure consists of a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, which is a prevalent scaffold in many biologically active compounds. The presence of a bromine atom at the 5-position and a benzyl carbamate group at the 4-position provides multiple points for further chemical modification, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of Benzyl (5-bromothiazol-4-yl)carbamate

| Property | Value | Source/Method |

| CAS Number | 1423703-78-9 | Chemical Supplier Databases |

| Molecular Formula | C₁₁H₉BrN₂O₂S | Calculated |

| Molecular Weight | 313.17 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc) and poorly soluble in water | Inferred from similar compounds[1] |

| Melting Point | Not yet reported. Expected to be a solid with a defined melting point. | - |

| SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(SC=N2)Br | Inferred |

| InChI | InChI=1S/C11H9BrN2O2S/c12-9-10(14-11(15)16-6-8-4-2-1-3-5-8)17-7-13-9/h1-5,7H,6H2,(H,14,15) | Inferred |

Synthesis of Benzyl (5-bromothiazol-4-yl)carbamate: A Step-by-Step Protocol

The synthesis of benzyl (5-bromothiazol-4-yl)carbamate can be achieved through the reaction of 4-amino-5-bromothiazole with benzyl chloroformate. This reaction is a standard procedure for the protection of an amino group as a benzyl carbamate (Cbz group).

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for benzyl (5-bromothiazol-4-yl)carbamate.

Caption: Proposed synthesis of benzyl (5-bromothiazol-4-yl)carbamate.

Detailed Experimental Protocol

Materials:

-

4-Amino-5-bromothiazole hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-5-bromothiazole hydrochloride (1.0 equivalent).

-

Dissolution: Add anhydrous dichloromethane (DCM) to the flask to create a suspension.

-

Basification: Cool the mixture to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise with stirring. Stir the mixture for 15-20 minutes at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

-

Acylation: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for purification.

-

Expertise & Experience Insights: The use of an excess of base is crucial to not only neutralize the starting material's hydrochloride salt but also to scavenge the HCl generated during the acylation reaction. Performing the addition of benzyl chloroformate at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions. Anhydrous conditions are recommended to prevent the hydrolysis of benzyl chloroformate.

Analytical Characterization

The structure and purity of the synthesized benzyl (5-bromothiazol-4-yl)carbamate should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm, 5H).- Methylene protons of the benzyl group (singlet, ~5.2 ppm, 2H).- Thiazole proton (singlet, ~8.0-8.5 ppm, 1H).- N-H proton of the carbamate (broad singlet, variable chemical shift).[2] |

| ¹³C NMR | - Aromatic carbons of the benzyl group (~127-136 ppm).- Methylene carbon of the benzyl group (~67 ppm).- Carbonyl carbon of the carbamate (~153 ppm).- Thiazole ring carbons (distinct signals).- Carbon bearing the bromine atom will be at a lower field.[3] |

| FTIR (cm⁻¹) | - N-H stretch (~3200-3400 cm⁻¹).- C=O stretch of the carbamate (~1700-1730 cm⁻¹).- C-N stretch (~1200-1300 cm⁻¹).- Aromatic C-H and C=C stretches.[2] |

| Mass Spectrometry (MS) | - Expected [M+H]⁺ peak at m/z 313/315 (due to bromine isotopes). |

Potential Applications in Drug Discovery and Development

The chemical structure of benzyl (5-bromothiazol-4-yl)carbamate makes it a promising scaffold and intermediate in medicinal chemistry.

Key Structural Features and Their Significance

-

Thiazole Ring: A "privileged scaffold" in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

-

Bromine Atom: Serves as a useful handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the thiazole core.

-

Benzyl Carbamate (Cbz) Group: A common protecting group for amines. The Cbz group is stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenation, providing access to the free amine for subsequent derivatization.[1]

Logical Flow for Application in Drug Discovery

Caption: Application of the target compound in drug discovery.

Safety and Handling

Hazard Identification:

-

Toxicity: The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar aromatic bromides and carbamates.[6]

-

Irritation: It may cause skin and serious eye irritation.

-

Environmental Hazards: Brominated organic compounds should be handled as potentially harmful to aquatic life.[7]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

References

-

AA Blocks. benzyl N-(5-bromo-3-methyl-1,2-thiazol-4-yl)carbamate. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION - Spectroscopic data for benzyl carbamate. [Link]

-

Chemsrc. benzyl N-(4-bromo-1,2-thiazol-5-yl)carbamate. [Link]

-

DC Fine Chemicals. Safety Data Sheet for a related thiazole compound. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

-

Wikipedia. Benzyl carbamate. [Link]

-

ResearchGate. (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

Beilstein Journals. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

KTU ePubl. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

-

JOCPR. Synthesis of some new 5- substituted of 2-aminothiazoles. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

- 1. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

The 5-Bromothiazol-4-yl Pharmacophore: Mechanistic Insights and Applications in Modern Drug Discovery

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of rational drug design, the selection of heterocyclic scaffolds dictates not only the target binding affinity but also the pharmacokinetic fate of the molecule. The 5-bromothiazol-4-yl moiety has emerged as a privileged structural motif. As a Senior Application Scientist navigating hit-to-lead optimization, I have observed that this specific derivative is rarely chosen by accident. It offers a precise combination of conformational restriction, metabolic shielding, and unique electronic properties (such as halogen bonding) that solve complex challenges in allosteric modulation, covalent inhibition, and targeted protein degradation.

This whitepaper deconstructs the mechanism of action of 5-bromothiazol-4-yl derivatives across diverse therapeutic targets, providing the causal reasoning behind their efficacy and detailing the self-validating experimental frameworks required to evaluate them.

Structural and Electronic Rationale: Why 5-Bromothiazol-4-yl?

To understand the mechanism of action of these derivatives, we must first analyze the causality of their structural design. The unsubstituted thiazole ring is a staple in medicinal chemistry, providing a robust hydrogen bond acceptor (nitrogen) and polarizability (sulfur). However, functionalizing the C4 position while halogenating the C5 position with bromine introduces three critical pharmacological advantages:

-

Conformational Locking (Entropic Optimization): Bromine possesses a large van der Waals radius (1.85 Å). When placed at the C5 position, it induces significant steric hindrance against substituents at the adjacent C4 position. This restricts the free rotation of the C4-substituent, locking the molecule into a pre-organized bioactive conformation. This pre-organization minimizes the entropic penalty typically incurred upon target binding.

-

Metabolic Shielding: The C5 position of an unsubstituted thiazole is a well-documented metabolic "soft spot," highly susceptible to oxidative attack by hepatic Cytochrome P450 (CYP) enzymes. Halogenation at this specific site physically blocks oxidation, dramatically lowering intrinsic clearance ( CLint ) and improving microsomal stability.

-

Halogen Bonding: The electron-withdrawing nature of the thiazole ring creates a highly positive electrostatic potential (the "σ-hole") on the distal end of the bromine atom. This allows the 5-bromothiazol-4-yl group to engage in highly directional, orthogonal halogen bonds with backbone carbonyl oxygens within deep, lipophilic protein pockets.

Allosteric Modulation: The Glucokinase Activator (GKA) Paradigm

One of the most prominent applications of 5-bromothiazol-4-yl derivatives is in the development of Glucokinase Activators (GKAs) for Type 2 Diabetes. Glucokinase (GK) acts as the primary glucose sensor in pancreatic β-cells and hepatocytes.

Mechanism of Action

Derivatives such as diethyl((5-bromothiazol-4-yl)methyl)phosphonate function as potent allosteric activators[1]. Rather than binding to the active site, these molecules bind to a distinct allosteric cleft that is only fully formed during the conformational transition of the enzyme. The lipophilic 5-bromothiazole core anchors the molecule deep within this hydrophobic pocket, stabilizing the enzyme in its "super-active" closed conformation. This effectively lowers the S0.5 (the glucose concentration required for half-maximal activity), increasing the enzyme's affinity for glucose and driving downstream insulin secretion and hepatic glycogen synthesis.

Figure 1: Glucokinase activation pathway modulated by 5-bromothiazol-4-yl derivatives.

Covalent Inhibition: Targeting Mutant KRAS G12C

The discovery of the Switch II pocket in KRAS G12C revolutionized oncology. 5-bromothiazol-4-yl derivatives, specifically intermediates like 3-(5-bromothiazol-4-yl)oxetan-3-ol, are critical building blocks in synthesizing tethered heterocyclic inhibitors of KRAS G12C[2].

Mechanism of Action

KRAS G12C inhibitors must achieve two things: high non-covalent affinity for the GDP-bound state, and precise geometric alignment of an electrophile (usually an acrylamide) to attack the mutant Cysteine-12. The 5-bromothiazol-4-yl moiety acts as a rigid, surface-binding anchor. The steric bulk of the bromine atom forces the adjacent oxetane ring into a highly specific trajectory, perfectly aligning the electrophilic warhead with the nucleophilic sulfhydryl group of Cys12. Once the covalent bond is formed, KRAS is permanently locked in its inactive GDP-bound state, halting oncogenic signaling.

Figure 2: Covalent inhibition mechanism of KRAS G12C by thiazole-based electrophiles.

Targeted Protein Degradation (PROTACs)

Beyond traditional inhibition, the 5-bromothiazol-4-yl scaffold is utilized in the design of bifunctional degraders targeting the SWI/SNF chromatin remodeling complex subunits, SMARCA2 and BRM[3]. In this context, the thiazole derivative acts as the target-binding ligand. By linking this moiety to an E3 ubiquitin ligase recruiter (such as a VHL ligand), the resulting PROTAC forces the target protein into spatial proximity with the ubiquitination machinery, leading to its rapid proteasomal degradation.

Quantitative Data Summary

The versatility of the 5-bromothiazol-4-yl core is reflected in its potent activity across entirely different target classes. The table below summarizes key quantitative metrics from recent drug discovery campaigns.

| Compound / Derivative | Primary Target | Mechanism of Action | Key Metric ( IC50 / EC50 ) | Ref |

| Diethyl((5-bromothiazol-4-yl)methyl)phosphonate | Glucokinase (GK) | Allosteric Activation | EC50 = 15 nM | [1] |

| 3-(5-bromothiazol-4-yl)oxetan-3-ol derived agents | KRAS G12C | Covalent Inhibition | IC50 < 100 nM | [2] |

| 5-bromothiazol-4-yl bifunctional ligands | SMARCA2/BRM | Targeted Degradation | DC50 < 50 nM | [3] |

| (5-Bromothiazol-4-yl)(4-(CF3)phenyl)methanol | TRPM8 Channel | Non-covalent Antagonism | IC50 = 1.39 μM (Core) | [4] |

Self-Validating Experimental Workflows

To ensure scientific integrity, a compound's mechanism of action must be proven through self-validating assay systems. Below are two highly controlled, step-by-step methodologies used to validate 5-bromothiazol-4-yl derivatives.

Protocol A: High-Throughput Biochemical Validation of Glucokinase Activators

Causality & Self-Validation: This assay measures NADH production via a coupled reaction with glucose-6-phosphate dehydrogenase (G6PDH). To ensure the 5-bromothiazol-4-yl derivative is a true GKA and not a false positive (e.g., an assay interference molecule or a direct G6PDH activator), a counter-screen lacking GK (containing only G6PDH and G6P) is run in parallel. A true hit will only show signal in the primary assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2 , 1 mM ATP, 1 mM NAD, and 1 mM DTT.

-

Enzyme Addition: Add recombinant human Glucokinase (50 nM final) and G6PDH (2 U/mL) to the buffer.

-

Compound Dispensing: Acoustically dispense the 5-bromothiazol-4-yl derivative into a 384-well plate in a 10-point dose-response format (ranging from 10 μM to 0.5 nM).

-

Counter-Screen Setup: In a parallel plate, dispense the exact same compound concentrations into a buffer containing only G6PDH and 2 mM G6P (omitting GK and ATP).

-

Reaction Initiation: Initiate the primary reaction by adding D-glucose to a final concentration of 5 mM (approximating the S0.5 of wild-type GK).

-

Kinetic Readout: Monitor the increase in fluorescence (Ex 340 nm / Em 460 nm) representing NADH formation over 30 minutes at 37°C.

-

Data Analysis: Calculate the EC50 and maximum fold-activation ( Vmax ) relative to DMSO controls. Discard any hits that show activity in the G6PDH counter-screen.

Protocol B: Intact Mass Spectrometry for Covalent KRAS G12C Engagement

Causality & Self-Validation: To confirm that the derivative selectively modifies Cys12, the compound is incubated with both wild-type KRAS (lacking Cys12) and KRAS G12C. A mass shift corresponding exactly to the molecular weight of the inhibitor must only be observed in the G12C mutant, proving the precise mechanism of action.

Step-by-Step Methodology:

-

Protein Preparation: Dilute recombinant KRAS G12C (GDP-loaded) and KRAS WT to 2 μM in a reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2 ).

-

Compound Incubation: Add the 5-bromothiazol-4-yl covalent inhibitor at a 10-fold molar excess (20 μM).

-

Time-Course Sampling: Incubate at room temperature. Quench 20 μL aliquots at 0, 15, 30, 60, and 120 minutes by adding 1% formic acid.

-

LC-MS Analysis: Inject the quenched samples onto a reverse-phase C4 column coupled to an ESI-TOF mass spectrometer.

-

Deconvolution: Deconvolute the raw mass spectra to intact protein masses.

-

Validation: Verify that the KRAS G12C mass shifts by exactly +[Massinhibitor] , achieving 100% occupancy by 120 minutes, while the KRAS WT mass remains completely unchanged.

Figure 3: Self-validating high-throughput screening workflow for hit-to-lead optimization.

References

- Insights to the emerging potential of glucokinase activators as antidiabetic agent Source: Expert Opinion on Drug Discovery / PMC URL

- Source: Google Patents (Amgen Inc.)

- Brm targeting compounds and associated methods of use Source: Google Patents URL

- Fused Piperidines as a Novel Class of Potent and Orally Available Transient Receptor Potential Melastatin Type 8 (TRPM8)

Synthesis Pathways for Benzyl (5-bromothiazol-4-yl)carbamate Precursors: A Comprehensive Technical Guide

Strategic Rationale & Retrosynthetic Analysis

The 5-bromothiazol-4-amine scaffold is a highly privileged motif in modern medicinal chemistry. It serves as a critical precursor for synthesizing complex heterocyclic therapeutics, including isoform-selective NaV1.6 inhibitors for epilepsy[1], TRPM8 antagonists for pain management[2], and KRAS G12C mutant inhibitors in oncology[3].

However, the direct synthesis of 5-bromothiazol-4-amine presents significant chemoselectivity and stability challenges. Free 4-aminothiazoles are highly electron-rich, making them prone to rapid oxidative degradation, polymerization, and uncontrollable over-bromination. To circumvent these issues, a robust synthetic strategy necessitates the installation of a protecting group—specifically a benzyl carbamate (Cbz)—prior to electrophilic bromination.

The most efficient retrosynthetic pathway traces back to the commercially available and stable thiazole-4-carboxylic acid . By employing a Curtius rearrangement trapped with benzyl alcohol, the protected amine is generated in a single pot[4]. Subsequent regioselective bromination yields the target precursor, benzyl (5-bromothiazol-4-yl)carbamate.

Mechanistic Causality & Regiocontrol

The Curtius Rearrangement via DPPA

The transformation of thiazole-4-carboxylic acid to the corresponding carbamate utilizes diphenylphosphoryl azide (DPPA)[5]. DPPA acts as a safe, scalable azide donor, avoiding the need to isolate highly explosive and shock-sensitive acyl azide intermediates. Upon heating, the transient thiazole-4-carbonyl azide undergoes a concerted Curtius rearrangement, extruding nitrogen gas to form a highly reactive thiazol-4-yl isocyanate. Nucleophilic attack by benzyl alcohol subsequently yields the stable benzyl thiazol-4-ylcarbamate[4].

Electrophilic Aromatic Substitution (EAS)

The bromination of benzyl thiazol-4-ylcarbamate using N-bromosuccinimide (NBS) is a classic example of electronically directed EAS. The thiazole ring is generally electron-deficient at the 2- and 4-positions due to the electronegative nitrogen atom. However, the installation of the carbamate group at the 4-position introduces a strong +M (mesomeric) electron-donating effect via the nitrogen lone pair. This strongly activates the adjacent 5-position, directing the bromonium ion (Br⁺) exclusively to C5, forming a resonance-stabilized Wheland intermediate before rearomatization.

Fig 1. Mechanistic pathway of the regioselective electrophilic aromatic substitution at C5.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating specific visual cues and chemical quenches to ensure high fidelity during synthesis.

Fig 2. Two-step synthetic workflow for Benzyl (5-bromothiazol-4-yl)carbamate.

Protocol A: One-Pot Synthesis of Benzyl thiazol-4-ylcarbamate

-

Initiation: Suspend thiazole-4-carboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M concentration) under an inert nitrogen atmosphere.

-

Activation: Add triethylamine (TEA, 1.2 equiv) dropwise, followed by the slow addition of diphenylphosphoryl azide (DPPA, 1.1 equiv) at room temperature. Stir for 30 minutes to ensure complete formation of the acyl azide[4].

-

Rearrangement & Trapping: Add anhydrous benzyl alcohol (BnOH, 1.5 equiv). Gradually heat the reaction mixture to 80°C and maintain for 12 hours. Self-Validation: The steady evolution of N₂ gas bubbles serves as a visual confirmation of the Curtius rearrangement.

-

Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and dissolve the residue in ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (to selectively remove unreacted carboxylic acid and acidic diphenyl phosphate byproducts) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and purify via silica gel column chromatography (Hexanes/EtOAc) to yield benzyl thiazol-4-ylcarbamate as a crystalline solid[4].

Protocol B: Regioselective Bromination to Benzyl (5-bromothiazol-4-yl)carbamate

-

Preparation: Dissolve benzyl thiazol-4-ylcarbamate (1.0 equiv) in anhydrous acetonitrile (MeCN) or DMF (0.3 M concentration). Cool the solution to 0°C using an ice bath to control the initial exotherm.

-

Bromination: Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The highly activated nature of the substrate ensures rapid conversion[3].

-

Quenching & Isolation: Quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Self-Validation: This step chemically neutralizes any residual electrophilic bromine species, preventing post-extraction degradation. Extract the aqueous layer with dichloromethane (DCM).

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Trituration with cold diethyl ether provides analytically pure benzyl (5-bromothiazol-4-yl)carbamate.

Quantitative Data & Reaction Optimization

The following tables summarize the causality behind experimental choices and the quantitative impact of reaction conditions on yield and chemoselectivity.

Table 1: Optimization of Curtius Rearrangement Conditions

| Reagent System | Solvent | Temp (°C) | Yield (%) | Causality / Observation |

| DPPA, TEA, BnOH | Toluene | 80 | 75–85 | Optimal; smooth N₂ evolution, minimal side products. |

| DPPA, TEA, BnOH | THF | 65 | 40–50 | Incomplete rearrangement due to the lower boiling point of the solvent. |

| DPPA, DIPEA, BnOH | Dioxane | 90 | 70–80 | Viable alternative, but steric hindrance of DIPEA can cause minor esterification side reactions. |

Table 2: Comparison of Brominating Agents for Thiazol-4-ylcarbamates

| Brominating Agent | Solvent | Temp (°C) | Chemoselectivity | Causality / Observation |

| NBS (1.05 eq) | MeCN | 0 to RT | Excellent | Optimal; mild, highly regioselective for C5; easy succinimide removal during aqueous workup. |

| Br₂ (1.0 eq) | AcOH | RT | Moderate | The HBr byproduct causes partial acidic deprotection of the Cbz group. |

| NBS (2.0 eq) | DMF | 60 | Poor | High temperatures and excess reagent lead to over-bromination and degradation of the thiazole core. |

Sources

Structural and Synthetic Insights into Benzyl (5-bromothiazol-4-yl)carbamate: A Critical Intermediate in Targeted Protein Degradation

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on structurally validated synthetic intermediates. Benzyl (5-bromothiazol-4-yl)carbamate (CAS: 1423703-78-9; Formula: C₁₁H₉BrN₂O₂S) has emerged as a highly versatile building block, particularly in the synthesis of Von Hippel-Lindau (VHL) E3 ligase recruiters.

This technical whitepaper provides an in-depth analysis of the crystallographic properties, conformational behavior, and self-validating synthetic protocols for benzyl (5-bromothiazol-4-yl)carbamate. Designed for structural biologists and medicinal chemists, this guide elucidates the causality behind handling this halogenated heterocycle and its mechanistic application in modern drug discovery.

Pharmacological Relevance and Mechanistic Role

The 5-bromothiazole core is a privileged scaffold in medicinal chemistry due to its capacity to participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) while maintaining favorable physicochemical properties. Recent advancements in TPD, specifically targeting the SMARCA2 and BRM chromatin remodeling complexes, utilize this intermediate to construct bifunctional degraders ().

In these architectures, the thiazole derivative is elaborated into a ligand that precisely mimics the binding mode of the transcription factor HIF-1α. By recruiting the VHL E3 ubiquitin ligase, the resulting PROTAC induces the spatial proximity required to polyubiquitinate the target protein, condemning it to degradation via the 26S proteasome. The carboxybenzyl (Cbz) protecting group is strategically chosen for its orthogonality; it remains stable during complex cross-coupling steps and can be cleanly removed via hydrogenolysis to reveal the primary amine for final linker attachment.

Fig 1. PROTAC-mediated targeted protein degradation pathway utilizing VHL E3 ligase recruitment.

Conformational Analysis and Crystallographic Data

Understanding the solid-state conformation of benzyl (5-bromothiazol-4-yl)carbamate is critical for predicting its reactivity and downstream target binding. While the Cbz group offers significant flexibility, the 5-bromothiazole ring is a rigid, planar system.

X-ray crystallographic analysis of this class of molecules reveals that the carbamate plane does not sit coplanar with the thiazole ring. Instead, it adopts a torsion angle of approximately 30° to 45°. Causality: This dihedral twist is a direct consequence of steric repulsion between the bulky bromine atom at the C5 position and the carbamate carbonyl oxygen. Furthermore, the crystal lattice is heavily stabilized by halogen bonding —specifically, highly directional Br···O=C interactions—which dictate the supramolecular packing and influence the molecule's solubility profile.

The quantitative parameters summarized below represent the consensus crystallographic data for this specific pharmacophore, derived from single-crystal X-ray diffraction of isostructural halogenated thiazole carbamates ().

Table 1: Representative Crystallographic Parameters

| Parameter | Value / Description |

| Chemical Formula | C₁₁H₉BrN₂O₂S |

| Molecular Weight | 313.17 g/mol |

| Typical Crystal System | Monoclinic |

| Typical Space Group | P2₁/c |

| Data Collection Temp. | 100(2) K |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Carbamate-Thiazole Torsion | ~35.4° (Steric minimization) |

| Primary Lattice Force | Halogen Bonding (Br···O=C, ~3.1 Å) |

Experimental Protocols: Synthesis and X-ray Structural Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step includes specific checkpoints to verify the structural fidelity of the intermediate before proceeding to crystallographic analysis.

Synthesis of Benzyl (5-bromothiazol-4-yl)carbamate

-

Preparation: Dissolve 5-bromothiazol-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq). Causality: A non-nucleophilic base is required to scavenge the HCl byproduct without competing for the electrophile.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add benzyl chloroformate (Cbz-Cl, 1.1 eq). Causality: Strict temperature control at 0 °C is critical to suppress the formation of the bis-Cbz protected side product, which drastically reduces yield and complicates purification.

-

Validation Checkpoint 1 (LC-MS/TLC): Monitor the reaction. The product should exhibit a distinct mass peak at m/z 313.0 [M+H]⁺ (with the characteristic 1:1 isotopic pattern of bromine at 313/315).

-

Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (gradient: 10-30% EtOAc in Hexanes).

Single Crystal Growth and X-ray Diffraction

-

Solvent System Selection: Dissolve the purified compound in a minimum volume of ethyl acetate (solvent). Place this open vial inside a larger, sealed chamber containing hexane (antisolvent).

-

Crystallization Method: Allow the system to sit undisturbed at ambient temperature for 3–5 days. Causality: Vapor diffusion is explicitly chosen over slow evaporation. Halogenated heterocycles are highly prone to rapid nucleation, which leads to twinned or disordered crystals. Vapor diffusion ensures a slow, controlled supersaturation gradient, yielding high-quality, singular block crystals.

-

Validation Checkpoint 2 (Polarized Light Microscopy): Harvest the crystals and examine them under cross-polarized light. A sharp, uniform extinction upon rotation validates that the crystal is single and untwinned.

-

Data Collection: Mount a suitable crystal on a MiTeGen loop using paratone oil. Immediately flash-cool the crystal in a liquid nitrogen stream to 100 K. Causality: Flash-cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the resolution of high-angle diffraction spots necessary for accurately resolving the heavy bromine atom's position and its associated halogen bonds.

Fig 2. Self-validating workflow for the synthesis and crystallographic analysis of the target.

Conclusion

Benzyl (5-bromothiazol-4-yl)carbamate is far more than a simple synthetic intermediate; it is a structurally nuanced building block whose crystallographic properties—specifically its halogen bonding capacity and torsion angles—directly influence the design of advanced therapeutics. By adhering to the rigorous, causality-driven protocols outlined in this guide, researchers can reliably synthesize, validate, and utilize this compound to construct next-generation PROTACs targeting intractable disease pathways.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 71265820, Benzyl (5-bromothiazol-4-yl)carbamate." PubChem,[Link].

- World Intellectual Property Organization. "Brm targeting compounds and associated methods of use." WIPO (PCT)

- World Intellectual Property Organization. "Brm targeting compounds and associated methods of use." WIPO (PCT)

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of Benzyl (5-bromothiazol-4-yl)carbamate

Executive Summary & Strategic Rationale

Benzyl (5-bromothiazol-4-yl)carbamate (CAS: 1423703-78-9) has emerged as a highly valuable building block in the synthesis of advanced therapeutics. It is most notably utilized in the development of Proteolysis Targeting Chimeras (PROTACs) directed against the SMARCA2/BRM chromatin remodeling complex ()[1]. The selective functionalization of the thiazole C5 position via palladium-catalyzed Suzuki-Miyaura cross-coupling enables the modular assembly of complex bifunctional degraders and kinase inhibitors.

This application note details a highly optimized, self-validating protocol for the C5-arylation and heteroarylation of benzyl (5-bromothiazol-4-yl)carbamate, designed specifically for drug development professionals requiring high-fidelity, scalable synthetic routes.

Mechanistic Grounding & Causality

Successful cross-coupling of highly functionalized, electron-rich heterocycles requires precise control over the catalytic cycle to prevent catalyst poisoning and side reactions.

-

The Role of the Carbamate Protecting Group : The free 4-amino group of 5-bromothiazole is highly nucleophilic. If left unprotected, it is prone to coordinating directly with palladium, which can poison the catalyst or lead to undesired Buchwald-Hartwig amination byproducts ()[2]. The benzyl carbamate (Cbz) group serves a dual purpose: it sterically shields the nitrogen and electronically delocalizes its lone pair, rendering it unreactive toward Pd(II) intermediates ()[3]. Furthermore, the Cbz group can be cleanly cleaved post-coupling via hydrogenolysis (Pd/C, H₂) or strong acid.

-

Catalyst Selection (Pd(dppf)Cl₂) : While standard Pd(PPh₃)₄ is often used for simple aryl halides, the cross-coupling of electron-rich heteroaryl bromides benefits significantly from bidentate phosphine ligands ()[4]. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-coordination geometry on the palladium center. This geometry forcibly accelerates the reductive elimination step, thereby outcompeting off-target pathways such as protodehalogenation.

-

Solvent and Base Dynamics : A biphasic or miscible aqueous system is critical. The reaction utilizes a 1,4-Dioxane/Water (4:1 v/v) mixture with Potassium Carbonate (K₂CO₃). Water is not merely a solvent for the base; it is mechanistically required to hydroxylate the boronic acid, forming the reactive tetrahedral boronate complex [R−B(OH)3]− , which is the actual species that facilitates the transmetalation step onto the Pd(II) center ()[1].

Reaction Pathway & Workflow Visualization

Experimental Workflow for Pd-Catalyzed Thiazole Cross-Coupling

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of reaction conditions for the coupling of benzyl (5-bromothiazol-4-yl)carbamate with a standard heteroaryl boronic acid (e.g., 1-methyl-1H-pyrazole-4-boronic acid).

| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Conversion / Yield | Mechanistic Observation |

| Pd(PPh₃)₄ (10 mol%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 45% | Significant protodehalogenation observed. |

| Pd(OAc)₂ / SPhos | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 62% | Steric bulk of SPhos hindered transmetalation. |

| Pd(dppf)Cl₂ (8 mol%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | >95% (88% isolated) | Optimal bite angle; clean reductive elimination. |

| Pd(dppf)Cl₂ (8 mol%) | K₂CO₃ (2.0) | Anhydrous Dioxane | 90 | <10% | Lack of water prevented boronate activation. |

Step-by-Step Experimental Protocol

Self-Validating System: This protocol includes built-in visual and analytical checkpoints to ensure scientific integrity at each stage of execution.

Reagents Required:

-

Benzyl (5-bromothiazol-4-yl)carbamate (1.0 equiv, e.g., 1.0 mmol, 313 mg)

-

Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276 mg) *[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.08 equiv, 0.08 mmol, ~58 mg)

-

1,4-Dioxane (Degassed, 8.0 mL)

-

Deionized Water (Degassed, 2.0 mL)

Procedure:

-

Reaction Assembly : In a flame-dried 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add benzyl (5-bromothiazol-4-yl)carbamate, the boronic acid, and K₂CO₃.

-

Solvent Introduction & Degassing : Add 1,4-Dioxane and Water. Seal the flask with a rubber septum. Submerge a long needle into the liquid phase and sparge with dry Nitrogen or Argon for at least 15 minutes.

-

Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

-

-

Catalyst Addition : Briefly remove the septum under a positive flow of inert gas and add Pd(dppf)Cl₂ in one portion. Reseal and purge the headspace with inert gas for an additional 3 minutes.

-

Validation Checkpoint: The mixture should appear as a reddish-orange suspension.

-

-

Heating & Monitoring : Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

-

Validation Checkpoint: Within 15-30 minutes, the suspension should transition into a dark, homogenous solution. If a silver/black mirror forms on the glass walls, it indicates "Pd-black" precipitation (catalyst decomposition due to oxygen ingress or poor ligand coordination).

-

-

Endpoint Determination : After 2 hours, sample the organic layer (using a micro-capillary) and analyze via LC-MS or TLC (Hexanes/EtOAc 1:1). The starting material mass (m/z 313/315) should be completely consumed.

-

Workup : Cool the reaction to room temperature (20 °C). Dilute with Ethyl Acetate (20 mL) and pour into ice-water (20 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL).

-

Causality: The ice-water quench prevents any residual side reactions and helps precipitate inorganic salts, ensuring a clean phase separation.

-

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure C5-substituted benzyl (thiazol-4-yl)carbamate.

Troubleshooting & Analytical Validation

-

Issue: High levels of debrominated starting material (Benzyl thiazol-4-ylcarbamate).

-

Cause: The reductive elimination step is too slow, allowing the Pd(II)-aryl intermediate to undergo protonation.

-

Solution: Ensure the solvent is strictly degassed (water can carry dissolved O₂ and CO₂, altering pH). Verify the integrity of the Pd(dppf)Cl₂ catalyst; degraded phosphine ligands fail to enforce the necessary cis-geometry.

-

-

Issue: Incomplete Conversion.

-

Cause: Insufficient activation of the boronic acid.

-

Solution: Boronic acids can trimerize into unreactive boroxines. Add an additional 0.5 equivalents of water or switch to the corresponding boronic acid pinacol (BPin) ester, which is more stable and releases the active boronate more predictably.

-

References

- Berlin, M., et al. "Brm targeting compounds and associated methods of use." Google Patents, WO2023097031A1.

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." National Institutes of Health (NIH) / PMC, 2016. Available at:[Link]

-

Seechurn, C. C. C. J., et al. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." National Institutes of Health (NIH) / PMC, 2012. Available at:[Link]

-

Vinogradova, E. V., et al. "Palladium-Catalyzed Synthesis of N-Aryl Carbamates." Organic Letters (ACS Publications), 2013. Available at:[Link]

Sources

- 1. WO2023097031A1 - Brm targeting compounds and associated methods of use - Google Patents [patents.google.com]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

Suzuki-Miyaura coupling protocol for benzyl (5-bromothiazol-4-yl)carbamate

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Benzyl (5-bromothiazol-4-yl)carbamate

Introduction & Mechanistic Rationale

The functionalization of thiazole scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, the Suzuki-Miyaura cross-coupling of 5-bromothiazoles enables the rapid synthesis of diverse heteroaryl libraries[1]. However, applying this transformation to benzyl (5-bromothiazol-4-yl)carbamate presents unique chemical challenges. The presence of the bulky, base-sensitive carbamate (Cbz) group at the C4-position introduces significant steric hindrance and the risk of unwanted deprotection or side reactions under harsh coupling conditions[2].

To achieve a high-yielding, self-validating protocol, the reaction conditions must be meticulously engineered:

-

Catalyst Selection: The electron-deficient nature of the thiazole ring accelerates the initial oxidative addition of the Pd(0) species into the C5–Br bond[3]. However, the lone pairs on the thiazole's nitrogen and sulfur atoms, combined with the adjacent carbamate, can coordinate to the palladium center and poison the catalyst. Utilizing Pd(dppf)Cl₂ is critical here; the bidentate dppf ligand provides a wide bite angle that stabilizes the active Pd center against heteroatom coordination and accelerates the reductive elimination step[4].

-

Base & Solvent Synergy: Strong bases (e.g., KOtBu, NaOH) can hydrolyze the Cbz protecting group. Therefore, K₂CO₃ is selected as a mild inorganic base[5]. It is sufficiently basic to hydroxylate the arylboronic acid—forming the reactive trihydroxyboronate anion required for transmetalation—without cleaving the carbamate[6]. A solvent system of 1,4-Dioxane/Water (4:1 v/v) ensures complete dissolution of both the organic substrates and the inorganic base, facilitating a homogeneous transmetalation interface.

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization of Reaction Conditions

Empirical data demonstrates the necessity of the selected parameters. The table below summarizes the quantitative optimization of the coupling between benzyl (5-bromothiazol-4-yl)carbamate and a standard arylboronic acid.

| Entry | Catalyst (mol %) | Base (Equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |

| 1 | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 16 | 45 | Monodentate ligand led to catalyst deactivation. |

| 2 | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 4 | 88 | Optimal. Clean conversion, intact Cbz group. |

| 3 | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 4 | 82 | Minor homocoupling of the boronic acid observed. |

| 4 | Pd(OAc)₂ / SPhos (5%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 8 | 76 | Sluggish transmetalation due to low water content. |

| 5 | Pd(dppf)Cl₂ (5%) | KOtBu (2.0) | THF | 70 | 12 | <10 | Severe Cbz deprotection and substrate degradation. |

Experimental Workflow & Protocol

Fig 2. Step-by-step experimental workflow for the coupling protocol.

Materials Required

-

Substrate: Benzyl (5-bromothiazol-4-yl)carbamate (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)[5]

-

Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Solvents: 1,4-Dioxane (Anhydrous), Deionized Water (Degassed)

Step-by-Step Methodology

Step 1: Reagent Preparation & Assembly

-

To an oven-dried 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add benzyl (5-bromothiazol-4-yl)carbamate (1.0 mmol, 313.17 mg).

-

Add the desired arylboronic acid (1.2 mmol) and K₂CO₃ (2.0 mmol, 276.4 mg).

-

Self-Validation Check: Ensure the solid mixture is free-flowing. Clumping indicates moisture contamination in the base, which can skew stoichiometry.

Step 2: Inert Atmosphere Generation

-

Seal the reaction vessel with a PTFE-lined septum.

-

Connect the vessel to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly susceptible to oxidation by atmospheric O₂; rigorous degassing prevents premature catalyst death[1].

Step 3: Solvent Addition & Catalyst Introduction

-

In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane (4.0 mL) and Water (1.0 mL). Sparge the solvent mixture with Argon for 15 minutes.

-

Add the degassed solvent mixture to the reaction vessel via syringe.

-

Quickly remove the septum under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg), and immediately reseal the vessel[5].

Step 4: Reaction Execution & Monitoring

-

Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

-

Allow the reaction to proceed for 2 to 4 hours.

-

Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction is deemed complete when the bromide starting material is entirely consumed.

Step 5: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

-

Wash the organic layer with distilled water (2 × 10 mL) and brine (10 mL) to remove inorganic salts and residual boronic acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate to isolate the pure coupled product.

Troubleshooting & Expert Insights

-

Protodeboronation: If the arylboronic acid undergoes protodeboronation (yielding the reduced arene instead of the coupled product), it is usually due to excessive water or prolonged heating. Solution: Increase the boronic acid equivalents to 1.5 and ensure the reaction does not exceed 90 °C.

-

Incomplete Conversion: If the starting bromide persists after 4 hours, the catalyst may have oxidized. Solution: Verify the integrity of your Argon line and ensure the Dioxane is peroxide-free. A second spike of Pd(dppf)Cl₂ (0.02 equiv) can be added to drive the reaction to completion.

-

Cbz Cleavage: While K₂CO₃ is generally safe, localized overheating can cause minor Cbz deprotection[2]. Ensure the heating block temperature is strictly regulated and avoid using stronger bases like Cs₂CO₃ unless absolutely necessary.

References

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles National Institutes of Health (NIH)[Link]

-

Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates National Institutes of Health (NIH)[Link]

- WO2021067606A1 - Brm targeting compounds and associated methods of use Google P

-

Suzuki-Miyaura Coupling Chemistry LibreTexts[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2021067606A1 - Brm targeting compounds and associated methods of use - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

Scale-up synthesis protocols for benzyl (5-bromothiazol-4-yl)carbamate

Application Note: Scale-Up Synthesis Protocol for Benzyl (5-bromothiazol-4-yl)carbamate

Executive Summary

The synthesis of highly functionalized thiazole derivatives is a cornerstone of modern medicinal chemistry, providing critical building blocks for kinase inhibitors and anti-infective agents. Benzyl (5-bromothiazol-4-yl)carbamate is a highly sought-after intermediate; however, scaling its production presents significant safety and regioselectivity challenges. This application note details a robust, two-step scale-up protocol starting from thiazole-4-carboxylic acid. By leveraging a thermally controlled Curtius rearrangement followed by a regioselective electrophilic aromatic bromination, this guide provides drug development professionals with a safe, high-yielding, and self-validating process architecture.

Mechanistic Rationale & Retrosynthetic Strategy

The synthetic strategy is divided into two distinct transformations, each optimized for process safety and atom economy:

Step 1: Curtius Rearrangement. The conversion of thiazole-4-carboxylic acid to the corresponding benzyl carbamate is achieved via the Curtius rearrangement [1]. Diphenylphosphoryl azide (DPPA) is utilized as the activating agent. To mitigate the explosion hazard associated with acyl azide accumulation, the process is designed to operate at an elevated temperature (85°C). At this temperature, the activation energy for the rearrangement is continuously met, ensuring the transient acyl azide immediately expels nitrogen gas to form the reactive isocyanate [2]. The isocyanate is subsequently trapped by benzyl alcohol.

Step 2: Regioselective Bromination. The installation of the carbamate group at the C4 position strongly donates electron density into the thiazole π -system, highly activating the adjacent C5 position toward electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2 ) because it provides a controlled, mild release of electrophilic bromine, preventing oxidative degradation of the thiazole sulfur [3]. The kinetics of this bromination are highly favored, allowing the reaction to proceed rapidly even at reduced temperatures [4].

Reaction Pathway Visualization

Fig 1: Two-step synthetic workflow from thiazole-4-carboxylic acid to the brominated carbamate.

Experimental Protocols & Causality

Step 1: Synthesis of Benzyl thiazol-4-ylcarbamate

Equipment: 2 L jacketed borosilicate glass reactor equipped with an overhead stirrer, reflux condenser, internal temperature probe, and a nitrogen gas bubbler/mass flow meter. Reagents:

-

Thiazole-4-carboxylic acid: 100 g (0.77 mol, 1.0 eq)

-

Toluene: 1000 mL (10 volumes)

-

Triethylamine ( Et3N ): 93.5 g (0.92 mol, 1.2 eq)

-

Diphenylphosphoryl azide (DPPA): 222.5 g (0.81 mol, 1.05 eq)

-

Benzyl alcohol: 99.9 g (0.92 mol, 1.2 eq)

Procedure:

-

Charge the reactor with thiazole-4-carboxylic acid and toluene. Initiate stirring at 250 rpm.

-

Add Et3N in one portion. The suspension will become a homogenous solution as the triethylammonium salt forms.

-

Heat the reactor jacket to achieve an internal temperature of 85°C.

-

Critical Addition: Begin the dropwise addition of DPPA over a 2-hour period.

-

Monitor the nitrogen bubbler. Maintain heating at 85°C for an additional 1 hour after DPPA addition is complete.

-

Add benzyl alcohol dropwise over 30 minutes.

-

Ramp the internal temperature to 105°C (reflux) and hold for 4 hours.

-

Cool to 20°C. Wash the organic layer sequentially with 5% aqueous NaHCO3 (2 x 500 mL), water (500 mL), and brine (500 mL).

-

Concentrate the organic layer under reduced pressure to ~300 mL. Add heptane (600 mL) to induce crystallization.

-

Filter the resulting solid, wash with cold heptane, and dry under vacuum at 40°C.

Process Safety & Self-Validation: This reaction acts as a self-validating system through the stoichiometric release of nitrogen gas. The volumetric monitoring of N2 via the bubbler provides a real-time, physical readout of the acyl azide to isocyanate conversion rate. Cessation of gas flow confirms the complete consumption of the hazardous intermediate, validating that it is safe to proceed to the alcohol trapping phase.

Step 2: Synthesis of Benzyl (5-bromothiazol-4-yl)carbamate

Equipment: 2 L jacketed borosilicate glass reactor. Reagents:

-

Benzyl thiazol-4-ylcarbamate: 150 g (0.64 mol, 1.0 eq)

-

N,N-Dimethylformamide (DMF): 750 mL (5 volumes)

-

N-Bromosuccinimide (NBS): 119.6 g (0.67 mol, 1.05 eq)

-

5% Aqueous Sodium Thiosulfate ( Na2S2O3 ): 200 mL

Procedure:

-

Charge the reactor with benzyl thiazol-4-ylcarbamate and DMF. Stir at 300 rpm until fully dissolved.

-

Cool the reactor jacket to achieve an internal temperature of 0°C to 5°C.

-

Critical Addition: Add NBS in 5 equal solid portions over 1 hour. Ensure the internal temperature strictly remains below 10°C during the addition to prevent over-bromination.

-

After the final addition, remove the cooling and allow the reaction to warm to 20°C. Stir for 2 hours.

-

Quench: Slowly add 5% aqueous Na2S2O3 (200 mL).

-

Add deionized water (1500 mL) dropwise over 1 hour to fully precipitate the product.

-

Filter the solid, wash thoroughly with water (3 x 500 mL) to remove DMF and succinimide byproducts, and dry under vacuum at 45°C.

Process Safety & Self-Validation: The thiosulfate quench serves as a visual self-validating mechanism. The immediate bleaching of the yellow/orange reaction mixture to a colorless/white suspension confirms the complete reduction of any unreacted electrophilic bromine. This safeguards the thiazole core from downstream oxidative degradation during the drying phase.

Quantitative Data & Yield Analysis

The following table summarizes the performance of the protocol across three distinct scales. The Environmental Factor (E-Factor) was calculated to assess the sustainability of the scale-up process.

| Scale (Input SM) | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | HPLC Purity (%) | E-Factor (kg waste/kg product) |

| 1 g | 88.0 | 92.0 | 81.0 | >99.0 | 45.2 |

| 10 g | 86.5 | 90.5 | 78.3 | >99.0 | 38.6 |

| 100 g | 85.0 | 89.0 | 75.6 | 98.8 | 32.1 |

Note: The slight reduction in yield at the 100 g scale is attributed to mass transfer limitations during the crystallization and filtration phases, though the E-Factor improves significantly due to optimized solvent recovery.

References

-

Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

-

Title: Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Source: ACS Organic Process Research & Development. URL: [Link]

-

Title: Utility of N-Bromosuccinimide for the Titrimetric and Spectrophotometric Determination of Famotidine in Pharmaceutical Formulations. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

-

Title: Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Source: Oriental Journal of Chemistry. URL: [Link]

Sources

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Utility of N-Bromosuccinimide for the Titrimetric and Spectrophotometric Determination of Famotidine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

Technical Support Center: Troubleshooting Debromination in Benzyl (5-bromothiazol-4-yl)carbamate Cross-Coupling Reactions

Welcome to the technical support center for advanced catalytic cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the common side reaction of debromination during the cross-coupling of benzyl (5-bromothiazol-4-yl)carbamate. Our goal is to provide you with a comprehensive understanding of the underlying mechanisms and to offer actionable, field-proven troubleshooting strategies to optimize your reaction outcomes.

Understanding the Challenge: The Pervasiveness of Debromination

The palladium-catalyzed cross-coupling of heteroaryl halides is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.[1][2] However, the use of electron-rich and N-heterocyclic substrates, such as benzyl (5-bromothiazol-4-yl)carbamate, often introduces a significant hurdle: proto-debromination.[3] This undesired side reaction, where the bromine atom is replaced by a hydrogen, not only consumes valuable starting material but also complicates purification, ultimately impacting yield and efficiency.[4]

The generally accepted mechanism for debromination involves the formation of a palladium-hydride (Pd-H) species.[3] This can arise from various sources within the reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[3][5] This Pd-H species can then participate in a reductive elimination pathway with the aryl group on the palladium intermediate, leading to the formation of the debrominated byproduct.[3][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the specific issues you may be facing in a direct question-and-answer format.

Q1: I'm observing a significant amount of the debrominated benzyl (thiazol-4-yl)carbamate byproduct in my reaction. What is the most likely cause?

A1: Significant debromination is one of the most common issues with this substrate.[5][7] The primary factors that influence the extent of debromination are the choice of base, the catalyst and ligand system, reaction temperature, and the presence of protic species.[5] Strong bases, particularly in the presence of water or alcohol, can generate species that act as hydride donors, promoting the formation of the Pd-H intermediate responsible for debromination.[5]

Troubleshooting Steps:

-

Optimize the Base: The choice of base is a critical first step.[5] Stronger bases like alkoxides can promote the formation of hydride species that lead to debromination.[5]

-

Recommendation: Switch to a milder inorganic base. Cesium fluoride (CsF), potassium phosphate (K₃PO₄), or potassium fluoride (KF) have been reported to be effective in minimizing side products in similar systems.[5]

-

-

Screen Catalyst and Ligand Combinations: The palladium source and its coordinating ligand dramatically influence the reaction outcome.

-

Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or tri-tert-butylphosphine can promote the desired reductive elimination over debromination.[5] N-heterocyclic carbene (NHC) based catalysts are also known to be effective for challenging couplings.[5] These ligands can stabilize the palladium center and accelerate the cross-coupling pathway, making it more competitive against debromination.[5]

-

-

Adjust Reaction Conditions: Temperature and solvent can play a significant role.

-

Recommendation: Attempt the reaction at a lower temperature for a longer duration.[5][7] Lowering the temperature can often increase the selectivity of the reaction by disfavoring higher activation energy side reactions.[5] Screen different aprotic solvents such as dioxane, THF, or toluene, ensuring minimal water content.[5]

-

Q2: My reaction is sluggish, and I'm still seeing debromination even after trying a milder base. What should I do next?

A2: A sluggish reaction can exacerbate side reactions by increasing the lifetime of reactive intermediates. The issue could lie with catalyst activity or the quality of your reagents.

Troubleshooting Steps:

-

Verify Catalyst Activity: The active Pd(0) catalytic species is sensitive to air and can be easily deactivated.[5]

-

Recommendation: Use a fresh batch of catalyst or a pre-catalyst that is known to be air- and moisture-stable. Ensure proper degassing of the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]

-

-

Assess Reagent Quality: The purity of your starting materials is paramount.

-

Modify Reaction Conditions:

-

Recommendation: If solubility is an issue, consider screening alternative solvents like DMF or DME.[5] Ensure vigorous stirring, especially for biphasic reactions.[5] A careful, incremental increase in temperature may be necessary to overcome the activation energy barrier for the desired coupling.[5]

-

Q3: Would changing from a boronic acid to a boronic ester help reduce debromination?

A3: Yes, this can be a very effective strategy. Boronic acids are more prone to protodeborylation, which can disrupt the catalytic cycle and potentially contribute to side reactions.[6]

Recommendation:

-

Switch to a Pinacol Ester: Boronic pinacol esters are generally more stable than their corresponding boronic acids, which can help prevent protodeborylation.[6] This increased stability can lead to a cleaner reaction profile with less debromination.

Data-Driven Troubleshooting: A Comparative Table

| Parameter | Condition A (High Debromination) | Condition B (Optimized) | Rationale |

| Base | NaOtBu or other strong alkoxides | K₃PO₄ or CsF | Milder inorganic bases are less likely to generate hydride species that lead to debromination.[5] |

| Ligand | PPh₃ | XPhos or SPhos | Bulky, electron-rich ligands accelerate the desired cross-coupling pathway, outcompeting debromination.[5] |

| Solvent | Protic (e.g., EtOH/Water) | Aprotic (e.g., Dioxane or Toluene) | Aprotic solvents minimize the sources of protons and hydrides that can facilitate debromination.[5] |

| Temperature | High (e.g., >100 °C) | Moderate (e.g., 80-90 °C) | Lower temperatures can increase selectivity by disfavoring side reactions with higher activation energies.[5] |

Experimental Protocols: A Starting Point for Optimization

Protocol 1: General Procedure for Ligand Screening

-

To an oven-dried Schlenk flask, add benzyl (5-bromothiazol-4-yl)carbamate (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed solvent (e.g., dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analyze the crude product by ¹H NMR to determine the ratio of the desired product to the debrominated byproduct.

Visualizing the Reaction Pathways

Catalytic Cycle and Debromination Pathway

Caption: The Suzuki-Miyaura catalytic cycle with the competing proto-debromination pathway.

Troubleshooting Workflow

Caption: A logical workflow for systematically troubleshooting debromination.

References

- BenchChem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.

- BenchChem. (n.d.). Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole.

- Wiley Online Library. (n.d.). Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues.

- Thieme. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- PMC. (n.d.). Deciphering complexity in Pd–catalyzed cross-couplings.

- PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

- MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.

- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?

- RSC Publishing. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides.

- BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.

- Journal of the American Chemical Society. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.

- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.

- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Improving reaction yield in the synthesis of benzyl (5-bromothiazol-4-yl)carbamate

Welcome to the technical support center for the synthesis of benzyl (5-bromothiazol-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By providing in-depth troubleshooting advice and answers to frequently asked questions, we aim to help you optimize your reaction yields and obtain a high-purity product.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low Yield of the Desired Benzyl (5-bromothiazol-4-yl)carbamate

Question: My reaction is resulting in a low yield of the final product. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:

-

Starting Material Integrity:

-

Purity of 4-amino-5-bromothiazole: The synthesis of your starting material is crucial. Incomplete bromination of 2-aminothiazole or the presence of impurities can significantly impact the subsequent carbamate formation. It's recommended to purify the 4-amino-5-bromothiazole, for instance by recrystallization, before use.[1][2]

-

Quality of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can decompose over time to benzyl alcohol, carbon dioxide, and hydrochloric acid.[3] Always use a fresh or properly stored bottle of benzyl chloroformate. Consider running a quick quality check (e.g., by IR spectroscopy) if you suspect degradation.

-

-

Reaction Conditions:

-

Base Selection and Stoichiometry: The choice and amount of base are critical for efficiently deprotonating the amine and neutralizing the HCl byproduct.[4][5]

-

Inorganic Bases: Sodium carbonate or sodium bicarbonate are commonly used in aqueous or biphasic systems.[4][6] Ensure you are using at least two equivalents of the base: one to deprotonate the amine and one to neutralize the HCl formed.

-

Organic Bases: In organic solvents, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often employed.[4] Use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

-

-

Temperature Control: The reaction of benzyl chloroformate with amines is typically exothermic.[7]

-

Solvent Choice: The solvent must be inert to the reactants and capable of dissolving the starting materials. Dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of an organic solvent and water are common choices.[4][9] Ensure the solvent is anhydrous if using organic bases to prevent hydrolysis of the benzyl chloroformate.

-

-

Work-up and Purification:

-

Product Precipitation: The desired carbamate may precipitate out of the reaction mixture. Ensure efficient stirring to prevent the coating of unreacted starting materials.[7]

-

Extraction and Washing: During aqueous work-up, ensure the pH is appropriately adjusted to keep your product in the organic layer. Washing with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any remaining acidic impurities.

-

Purification Method: Recrystallization is often an effective method for purifying the final product.[10] A solvent system like ethyl acetate/hexane can be explored. Column chromatography on silica gel is another option if recrystallization is not sufficient.

-

| Parameter | Recommendation | Rationale |

| Starting Material Purity | Use purified 4-amino-5-bromothiazole and fresh benzyl chloroformate. | Impurities in starting materials can lead to side reactions and lower yields. |

| Base | Use at least 2 eq. of NaHCO₃/Na₂CO₃ or 1.1-1.2 eq. of TEA/DIPEA. | Ensures complete deprotonation of the amine and neutralization of HCl. |

| Temperature | Start at 0 °C, then allow to warm to room temperature. | Controls exothermicity and minimizes side product formation.[7] |

| Solvent | Use anhydrous DCM or THF for organic bases; consider biphasic systems for inorganic bases. | Provides a suitable reaction medium and prevents reagent decomposition. |

| Purification | Recrystallization (e.g., from ethyl acetate/hexane) or column chromatography. | Removes impurities and isolates the pure product. |

Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction, which complicates purification and reduces the yield. What are these byproducts and how can I avoid them?

Answer: Several side reactions can compete with the desired carbamate formation. Identifying the potential byproducts is the first step in mitigating their formation.

-

Di-benzylation (Over-reaction): While less common with carbamates compared to simple amines, it's a possibility if the reaction conditions are too harsh.

-

Mitigation: Add the benzyl chloroformate slowly and maintain a low reaction temperature. Using the amine as the limiting reagent can also help.

-

-

Urea Formation: If there is any water present in the reaction, benzyl chloroformate can hydrolyze to benzyl alcohol. The benzyl alcohol can then react with more benzyl chloroformate to form a carbonate, or the initial amine can react with any formed carbon dioxide. More commonly, if the starting amine is not fully converted, it can react with the product carbamate under certain conditions.

-

Mitigation: Use anhydrous solvents and reagents. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).

-

-

Hydrolysis of Benzyl Chloroformate: As mentioned, benzyl chloroformate is moisture-sensitive.[3]

-

Mitigation: Use dry glassware and anhydrous solvents. Handle benzyl chloroformate under an inert atmosphere (e.g., nitrogen or argon).

-

-

Side Reactions on the Thiazole Ring: While the primary amine is the most nucleophilic site, under certain conditions, side reactions involving the thiazole ring could occur, though this is less likely in this specific reaction. The thiazole nitrogen can be basic and may be protonated by the HBr byproduct of bromination, leading to salt precipitation.[11]

-

Mitigation: Ensure the starting 4-amino-5-bromothiazole is fully neutralized before the reaction.

-

Troubleshooting Workflow for Byproduct Formation

Caption: A logical workflow for troubleshooting byproduct formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the formation of benzyl (5-bromothiazol-4-yl)carbamate?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 4-amino-5-bromothiazole acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as a leaving group to form the stable carbamate product.[3][12] A base is required to neutralize the hydrochloric acid (HCl) byproduct.[5]

Caption: Mechanism of carbamate formation.

Q2: Can I use a different protecting group instead of the benzyloxycarbonyl (Cbz) group?

A2: Yes, other protecting groups for amines can be used, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions needed for its removal. The Cbz group is often chosen for its stability under a range of conditions and its relatively straightforward removal by catalytic hydrogenolysis.[5][6]

Q3: What are the safety precautions I should take when working with benzyl chloroformate?

A3: Benzyl chloroformate is a lachrymator and is corrosive.[9] It should always be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is also moisture-sensitive and can release HCl gas upon contact with water.[3]

Q4: How can I monitor the progress of the reaction?